![molecular formula C20H16N4O2 B1239671 6-amino-4-[(E)-2-(2-furyl)-1-methylvinyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1239671.png)
6-amino-4-[(E)-2-(2-furyl)-1-methylvinyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-4-[1-(2-furanyl)prop-1-en-2-yl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a ring assembly and a pyranopyrazole.
Scientific Research Applications
Heterocyclic Compounds as Privileged Scaffolds in Synthesis
Heterocyclic compounds, similar to the queried compound, serve as privileged scaffolds in the synthesis of various heterocyclic derivatives. These compounds exhibit a wide range of biological activities and are utilized in developing pharmacological agents. For instance, pyrazole analogs have been explored for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, and anticonvulsant properties. The unique reactivity of certain heterocyclic scaffolds under mild reaction conditions facilitates the generation of versatile cynomethylene dyes and heterocyclic compounds from a wide range of precursors, highlighting their significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The synthesis of bioactive pyrazole derivatives through multicomponent reactions (MCRs) has gained popularity, demonstrating the efficiency of pyrazoles as a core structure in pharmaceutical and medicinal chemistry. Recent developments in MCRs for synthesizing biologically active molecules containing pyrazole moieties cover a range of antibacterial, anticancer, antifungal, and antioxidant activities, showcasing the versatility and therapeutic potential of pyrazole-based compounds (Becerra, Abonía, & Castillo, 2022).
Pyrazoline Derivatives in Anticancer Research
Pyrazoline derivatives, another class of heterocyclic compounds, have been the subject of intensive research for their anticancer properties. These derivatives are synthesized through various methods to exhibit significant biological effects, underscoring their potential in anticancer research. The exploration of pyrazoline derivatives highlights the ongoing search for novel drug candidates with improved efficacy against cancer (Ray et al., 2022).
Knoevenagel Condensation in Anticancer Agent Development
The Knoevenagel condensation reaction plays a critical role in synthesizing α, β-unsaturated ketones/carboxylic acids, serving as a foundation for developing biologically active molecules with potential anticancer activity. This reaction's versatility in generating a diverse library of chemical compounds underlines its importance in the drug discovery process, particularly in identifying new anticancer agents (Tokala, Bora, & Shankaraiah, 2022).
Properties
Molecular Formula |
C20H16N4O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-amino-4-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H16N4O2/c1-12(10-14-8-5-9-25-14)16-15(11-21)19(22)26-20-17(16)18(23-24-20)13-6-3-2-4-7-13/h2-10,16H,22H2,1H3,(H,23,24)/b12-10+ |
InChI Key |
ORRIBHZQKOAYQB-ZRDIBKRKSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
SMILES |
CC(=CC1=CC=CO1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Canonical SMILES |
CC(=CC1=CC=CO1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


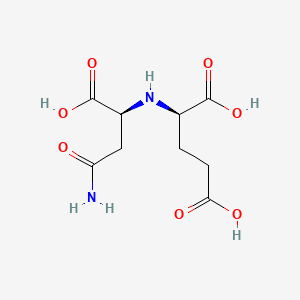


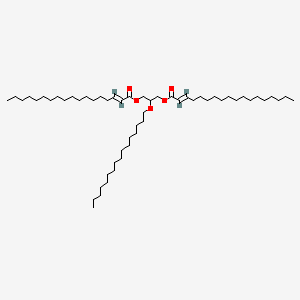
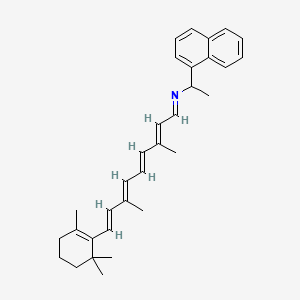

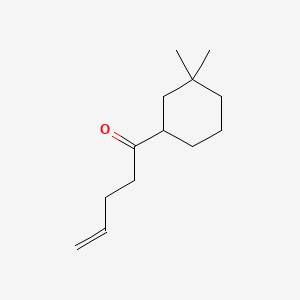
![(5Z)-2-(2-furyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B1239602.png)
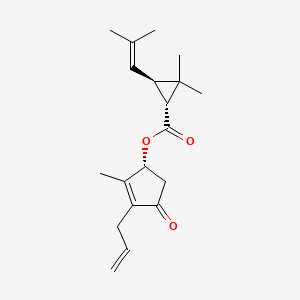
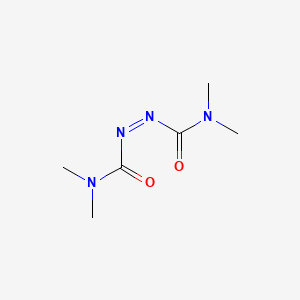
![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]-1-benzopyran-4-one](/img/structure/B1239606.png)
![(4S,7R,8R,10S,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1239607.png)
![1-methyl-N-[(E)-thiophen-2-ylmethylideneamino]indole-3-carboxamide](/img/structure/B1239610.png)
![ethyl (2E)-2-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B1239611.png)
